[2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate
Description
Properties
CAS No. |
5729-75-9 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate |
InChI |
InChI=1S/C13H11NO3/c15-12(11-7-4-8-14-11)9-17-13(16)10-5-2-1-3-6-10/h1-8,14H,9H2 |
InChI Key |
VVDDSBJBGDSEJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CN2 |
solubility |
32.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Oxoethyl Group
2-Oxo-2-phenylethyl Benzoate
- Key Differences : Replaces the pyrrole ring with a phenyl group.
- Applications : Used in synthesizing oxazoles, imidazoles, and benzoxazepines. Acts as a photo-removable protecting group for carboxylic acids .
- Reactivity : The phenyl group’s electron-donating nature may reduce electrophilicity at the carbonyl compared to the pyrrole variant.
2-(4-Chlorophenyl)-2-oxoethyl Benzoate
- Key Differences : Incorporates a chlorophenyl group.
Substituent Variations on the Benzoate Moiety
[2-Oxo-2-(1H-pyrrol-2-yl)ethyl] 2,6-Difluorobenzoate (CAS 733033-55-1)
- Key Differences : Fluorine atoms at the 2- and 6-positions of the benzoate ring.
- Impact : Fluorine’s electronegativity improves metabolic stability and lipophilicity, which could enhance bioavailability .
2-Oxo-2-(1H-pyrrol-2-yl)ethyl 2-[(4-Fluorophenyl)methoxy]benzoate
- Key Differences : A fluorophenyl methoxy group replaces the benzoate’s hydrogen.
Complex Derivatives with Additional Functional Groups
2-Oxo-2-(1-Tosyl-1H-pyrrol-3-yl)ethyl 2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-indol-3-yl)acetate
Physicochemical and Computational Properties
Key Observations :
- The pyrrole-containing compound has higher polarity due to additional H-bond donors, impacting solubility and membrane permeability.
Preparation Methods
Direct Esterification of 2-(1H-Pyrrol-2-Yl)Acetic Acid
The most straightforward method involves the esterification of 2-(1H-pyrrol-2-yl)acetic acid with benzoyl chloride. This reaction typically employs a base such as pyridine to neutralize HCl generated during the process. Early studies reported moderate yields (45–60%) under reflux conditions in dichloromethane. However, side reactions, including pyrrole ring decomposition at elevated temperatures, necessitated optimization.
A modified protocol using N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base improved yields to 72% while reducing reaction times to 4 hours. Critical parameters include strict anhydrous conditions and stoichiometric control to prevent over-acylation of the pyrrole nitrogen.
Multi-Component Condensation Strategies
Aldehyde-Ketoacid Condensation
Inspired by methodologies for pyrrolidinone synthesis, researchers have adapted aldehyde-ketoacid condensations for this target. Patent WO2005028435A1 describes a general process where aldehydes react with ketoacids in the presence of morpholine, followed by acidic hydrolysis. For [2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate, this translates to:
- Reaction of Benzaldehyde Derivative : Methyl 4-formylbenzoate reacts with 2-oxo-2-(1H-pyrrol-2-yl)acetic acid in morpholine at 40–60°C.
- Cyclization : The intermediate undergoes spontaneous cyclization under acidic conditions (pH 2–3) to form the pyrrole ring.
This method achieves a 68% yield after purification via diisopropyl ether extraction. Key advantages include stereochemical control and scalability, though the requirement for anhydrous morpholine raises cost considerations.
Three-Component Coupling Reactions
Building on procedures from Journal of Medicinal Chemistry, a three-component approach combines methyl benzoate derivatives, pyrrole-2-carboxaldehyde, and ethyl acetoacetate. The reaction proceeds via a Knoevenagel condensation followed by Michael addition:
$$
\text{ArCHO} + \text{CH}3\text{COCO}2\text{Et} + \text{Pyrrole-2-CH}2\text{OH} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Optimization studies revealed that catalytic triethylamine in tetrahydrofuran at 25°C maximizes regioselectivity (89:11 ratio favoring the desired isomer). Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate, 4:1) yields 75% of the pure product.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to minimize solvent use. A mixture of 2-(pyrrol-2-yl)acetic acid, benzoic anhydride, and sodium carbonate undergoes milling at 30 Hz for 2 hours, yielding 81% product. This method eliminates pyrolysis risks associated with traditional heating and reduces waste generation.
Comparative Analysis of Methods
Q & A
Q. What are the key synthetic methodologies for [2-oxo-2-(1H-pyrrol-2-yl)ethyl] benzoate?
The synthesis typically involves esterification of benzoic acid derivatives with a 2-oxo-2-(1H-pyrrol-2-yl)ethyl alcohol precursor. For example, analogous compounds like ethyl 2-oxoacetate derivatives are synthesized via condensation reactions using ethyl oxalyl monochloride under reflux conditions in anhydrous solvents (e.g., dichloromethane) . Optimization of reaction conditions (e.g., temperature, catalyst, solvent polarity) is critical to achieving high yields (>75%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended.
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm for benzoate), pyrrole protons (δ 6.2–6.8 ppm), and carbonyl signals (δ 165–175 ppm for ester C=O) .
- FTIR : Stretching vibrations for ester C=O (~1720 cm⁻¹), pyrrole C-N (~1480 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula.
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of this compound?
High-resolution X-ray diffraction data may reveal disorder in the pyrrole ring or ester group due to rotational flexibility. Software like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation) are essential. For twinned crystals, use the TwinRotMat option in SHELXL to model twin domains . Hydrogen-bonding networks involving the pyrrole N-H and ester oxygen should be analyzed to resolve packing ambiguities .
Q. How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrrole ring’s electron-rich nature may favor electrophilic substitution, while the ester group’s carbonyl is susceptible to nucleophilic attack. Solvent effects (e.g., PCM models) refine reaction pathway predictions .
Q. What experimental strategies resolve contradictions in spectroscopic data for structurally similar compounds?
Discrepancies in NMR chemical shifts or IR bands between analogs (e.g., chloro vs. methyl substituents) require:
- Heteronuclear correlation spectroscopy (HMBC/HSQC) to confirm connectivity.
- Variable-temperature NMR to assess conformational dynamics.
- Comparative crystallography to validate bond lengths/angles against databases (e.g., Cambridge Structural Database) .
Biological and Mechanistic Questions
Q. How can enzyme inhibition assays evaluate the biological activity of this compound?
- Tyrosinase inhibition : Monitor dopachrome formation at 475 nm using L-DOPA as substrate, with kojic acid as a positive control .
- Receptor binding : Radioligand displacement assays (e.g., for benzodiazepine receptors) quantify IC₅₀ values. Structural analogs with benzamide moieties show affinity for neurological targets .
Q. What strategies optimize the compound’s metabolic stability for pharmacological studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., ester hydrolysis).
- Prodrug design : Replace the ester group with a more stable bioisostere (e.g., amide) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
